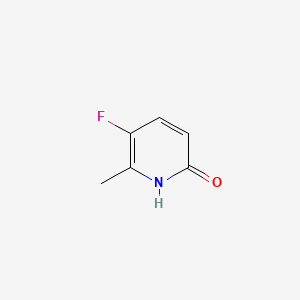

5-Fluoro-6-methylpyridin-2(1H)-one

説明

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The incorporation of fluorine into heterocyclic compounds is a pivotal strategy in modern chemical research, particularly within the realms of medicinal chemistry and materials science. numberanalytics.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of a molecule. tandfonline.comrsc.org

In the context of drug discovery, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. tandfonline.comrsc.org This is because the carbon-fluorine bond is more stable than a carbon-hydrogen bond, making it less susceptible to metabolic degradation and thereby extending the half-life of a drug. tandfonline.com Furthermore, the strategic placement of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for a drug's interaction with its biological target. tandfonline.com The use of fluorinated heterocycles is widespread, with applications in the development of anticancer, anti-inflammatory, and antidepressant medications. alfa-chemistry.com For instance, the well-known antidepressant fluoxetine (B1211875) is a successful example of a fluorinated heterocyclic compound in pharmaceuticals. numberanalytics.com

Beyond pharmaceuticals, fluorinated heterocyetches are integral to the advancement of materials science. numberanalytics.com Their inherent thermal stability and ability to modify electron distribution within a molecule make them valuable in the creation of specialized polymers and dyes. alfa-chemistry.com For example, fluorinated polymers have been developed for use in fuel cells, where they contribute to improved conductivity and resistance to degradation. numberanalytics.com The high reactivity of certain fluorinated heterocycles, such as fluorinated pyrimidines and triazines, also makes them useful in the synthesis of reactive dyes with enhanced color fastness. alfa-chemistry.com

The Pyridin-2(1H)-one Core as a Versatile Chemical Scaffold

The pyridin-2(1H)-one, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is a highly versatile and privileged scaffold in medicinal chemistry. frontiersin.orgnih.gov This structural motif is found in a wide array of biologically active compounds and serves as a crucial building block in the synthesis of new therapeutic agents. frontiersin.org Its ability to act as both a hydrogen bond donor and acceptor allows for favorable interactions with biological targets. frontiersin.org

The broad therapeutic potential of pyridinone derivatives is demonstrated by their diverse biological activities, which include antitumor, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.org For instance, certain pyridinone derivatives have shown high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. frontiersin.orgnih.gov Others have been investigated as inhibitors of the hepatitis B virus (HBV) and as potential treatments for lung cancer. nih.govnih.govacs.org

Research Context of 5-Fluoro-6-methylpyridin-2(1H)-one and Related Analogues

The compound this compound and its related analogues are of significant interest in contemporary medicinal chemistry research, particularly in the development of kinase inhibitors. This specific scaffold has been explored as a key component in the design of novel therapeutic agents targeting enzymes like the TGF-β type I receptor kinase (ALK5). acs.orgacs.orgmdpi.com

For example, research has focused on synthesizing a series of 2-substituted-4-( numberanalytics.comalfa-chemistry.comfrontiersin.orgtriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles to optimize a prototype ALK5 inhibitor. acs.orgacs.org In this context, the 6-methylpyridin-2-yl moiety, which can be derived from this compound, is a crucial structural element. acs.orgacs.org Further studies have investigated the impact of substituting the methyl-2-pyridyl group at the 5-position with a fluoro group, which was found to enhance both the potency and selectivity for TGF-βR1 inhibition. mdpi.com

The exploration of fluorinated analogues, such as those with 3-fluoro and 5-fluoro substitutions on the pyridine (B92270) ring, has demonstrated comparable potency to existing potent inhibitors. mdpi.com This highlights the importance of the strategic placement of fluorine atoms to fine-tune the biological activity and pharmacokinetic properties of these compounds. The development of synthetic methods that allow for the rapid and efficient assembly of such fluorinated analogues is also an active area of research. mdpi.com The compound N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-yl]acetamide is an example of a more complex molecule that incorporates the 5-fluoro-6-methylpyridin-2-yl moiety. drugbank.com

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSRMTCBVLMVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 6 Methylpyridin 2 1h One and Its Derivatives

Direct Synthesis of 5-Fluoro-6-methylpyridin-2(1H)-one

The direct construction of the this compound core can be approached through established pyridinone ring formation methods or by late-stage fluorination of a pre-formed pyridinone ring.

Conventional Approaches to Pyridinone Ring Formation

The formation of the 2-pyridinone ring is a well-established field in organic synthesis. sci-hub.se General methods that can be adapted for the synthesis of this compound include:

Cyclic Condensation of Acyclic Precursors: This is a major strategy for pyridinone synthesis, involving the condensation of two acyclic compounds. nih.gov These reactions can proceed through either C-C or C-N bond formation in the cyclization step. sci-hub.se For instance, the reaction of β-keto esters with enamines or the condensation of 1,3-dicarbonyl compounds with cyanoacetamide can be employed.

From Pyridine (B92270) or Related Six-Membered Rings: Another common approach involves the conversion of a pre-existing pyridine ring into a pyridinone. nih.gov This can be achieved through oxidation of pyridines, often via N-oxide formation followed by rearrangement. nih.govchemrxiv.org

One-Pot Conversions: Efficient one-pot syntheses have been developed, such as the tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate, which cyclizes to form the 2-pyridinone structure. nih.gov

Oxidative Amination: A more recent development involves the oxidative amination of cyclopentenones, where a silyl (B83357) enol ether intermediate reacts with a nitrogen source, followed by aromatization to yield the pyridone. chemrxiv.org

These conventional methods provide a foundation for the synthesis of the pyridinone core, which can then be functionalized with the required fluoro and methyl groups.

Regioselective Fluorination Strategies for the Pyridinone Core

Direct and regioselective fluorination of a pre-synthesized 6-methylpyridin-2(1H)-one offers a direct route to the target compound.

Electrophilic Fluorination: The use of electrophilic fluorinating reagents is a prominent strategy. N-Fluorobenzenesulfonimide (NFSI) has been successfully used for the direct and regioselective monofluorination of N-protected pyridone derivatives. nih.gov A key finding is that the fluorine atom is often introduced at the position opposite the carbonyl group. nih.gov Another widely used electrophilic fluorinating reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which has been employed for the regioselective fluorination of various heterocyclic systems, including imidazo[1,2-a]pyridines. nih.gov

Silver-Catalyzed Fluorination: A method for the site-selective fluorination of pyridines and diazines using silver(II) fluoride (B91410) has been developed. researchgate.net This reaction proceeds at ambient temperature and shows high selectivity for fluorination adjacent to the nitrogen atom. researchgate.net

Synthesis of Key Precursors to this compound

The synthesis of halogenated pyridine intermediates and fluorinated pyridinamines provides crucial building blocks that can be converted to the target pyridinone.

Preparation of Halogenated Pyridine Intermediates

Halogenated pyridines are versatile precursors for the introduction of the pyridinone functionality, often through nucleophilic substitution or metal-catalyzed coupling reactions.

De Novo Synthesis: A multi-step synthesis starting from aminopyridine or nitropyridine compounds can be employed. google.com For example, 2-bromo-5-fluoro-6-methylpyridine (B1273214) can be prepared from 2-bromo-6-methyl-5-nitropyridine by reduction of the nitro group to an amine, followed by a Balz-Schiemann type reaction. google.com

Halogenation of Pyridine Derivatives: Direct bromination of 5-fluoro-6-methylpyridine using reagents like N-bromosuccinimide (NBS) can yield 2-bromo-5-fluoro-6-methylpyridine. smolecule.com

Suzuki-Miyaura Coupling Precursors: (5-Fluoro-6-methylpyridin-2-yl)boronic acid is a key intermediate for Suzuki-Miyaura coupling reactions. researchgate.netmdpi.com Its synthesis typically involves a halogen-metal exchange of a corresponding halogenated pyridine (e.g., 2-bromo- or 2-iodo-5-fluoro-6-methylpyridine) with an organolithium reagent at low temperature, followed by quenching with a borate (B1201080) ester like trimethyl borate or triisopropyl borate.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-5-fluoro-6-methylpyridine | 374633-38-2 | C₆H₅BrFN | 190.01 |

| (5-Fluoro-6-methylpyridin-2-yl)boronic acid | 1208101-45-4 | C₆H₇BFNO₂ | 154.93 |

Synthesis of Fluorinated Pyridinamines

Fluorinated pyridinamines are important precursors, particularly for syntheses involving cyclocondensation reactions to form the pyridinone ring.

From Nitropyridines: A common route involves the reduction of a nitropyridine precursor. For instance, 2-bromo-5-amino-6-methylpyridine can be obtained by the reduction of 2-bromo-6-methyl-5-nitropyridine using reagents like Raney nickel under a hydrogen atmosphere. google.com This amino intermediate can then be subjected to fluorination via diazotization.

Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group, such as a halogen, from a suitably activated fluorinated pyridine ring with an amine source can provide fluorinated pyridinamines.

Derivatization Strategies for this compound Analogues

The this compound scaffold can be further modified to generate a library of analogues for structure-activity relationship (SAR) studies.

C-C Bond Formation Reactions (e.g., Suzuki Coupling)

The Suzuki coupling reaction is a powerful and widely utilized method for creating carbon-carbon bonds, and it has been successfully applied to the synthesis of derivatives of this compound. mdpi.comresearchgate.netpsu.edu This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with a halide or triflate.

A notable example involves the Suzuki coupling of 5-fluoro-6-methylpyridin-2-ylboronic acid with various aryl halides. mdpi.comresearchgate.netpsu.edu For instance, the reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a base like potassium carbonate (K₂CO₃) yields the C-C coupled product, 6-(5-chloro-2-(trifluoromethyl)phenyl)-3-fluoro-2-methylpyridine. mdpi.comresearchgate.netpsu.edu This reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) and water under an inert atmosphere. mdpi.compsu.edu

The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyridinone ring, enabling the synthesis of diverse compound libraries for biological screening. researchgate.net The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields of the desired products. arkat-usa.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 5-fluoro-6-methylpyridin-2-ylboronic acid | 4-chloro-2-iodo-1-(trifluoromethyl)benzene | Bis(triphenylphosphine)palladium(II) dichloride | K₂CO₃ | 6-(5-chloro-2-(trifluoromethyl)phenyl)-3-fluoro-2-methylpyridine | mdpi.comresearchgate.netpsu.edu |

C-N Bond Formation Reactions (e.g., Arylamination)

The formation of carbon-nitrogen bonds is another crucial transformation in the synthesis of pyridinone derivatives. Arylamination reactions, particularly the Buchwald-Hartwig amination, provide a direct route to introduce amino groups at various positions on the pyridine ring. nih.gov This palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine is a powerful tool for constructing arylamines. nih.gov

While direct arylamination of this compound itself is not extensively detailed in the provided context, the general principles of C-N bond formation are relevant to the synthesis of its precursors and derivatives. For instance, the Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, can be used to introduce an amino group onto a pyridine ring, although it is generally limited to activated positions. thieme-connect.de Modern palladium-catalyzed methods, however, offer a much broader substrate scope and milder reaction conditions. nih.gov

These C-N coupling reactions are instrumental in the synthesis of compounds like N-(5-fluoro-6-methylpyridin-2-yl) derivatives, which are found in various biologically active molecules. nih.govchemsynthesis.com

Functionalization at Peripheral Positions

Once the core this compound scaffold is assembled, further functionalization at its peripheral positions can be achieved through various reactions. This allows for the fine-tuning of the molecule's properties.

For instance, direct C-H functionalization offers an atom-economical approach to introduce new substituents. beilstein-journals.org While specific examples for this compound are not detailed, the principles of regioselective C-H activation and subsequent coupling are applicable. The electronic nature of the pyridine ring, influenced by the fluorine and methyl groups, would direct the regioselectivity of such transformations. acs.org

Furthermore, the methyl group at the 6-position can serve as a handle for further modifications. For example, it can potentially be halogenated or oxidized to an aldehyde or carboxylic acid, providing a reactive site for subsequent coupling reactions.

Multi-Component Reactions and Cascade Annulations

Multi-component reactions (MCRs) and cascade annulations offer efficient and atom-economical pathways to construct complex heterocyclic systems like pyridinones from simple starting materials in a single step. researchgate.netacs.orgresearchgate.net These reactions involve a sequence of transformations where the product of one step is the substrate for the next, all occurring in the same reaction vessel.

One approach to synthesizing substituted pyridines involves a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence. organic-chemistry.org This transition-metal-free method utilizes a 2-fluoro-1,3-dicarbonyl compound as a key starting material. Another strategy involves the copper-catalyzed three-component cascade annulation of oxime acetates, activated methylene (B1212753) compounds, and aldehydes to produce multisubstituted pyridines. acs.org

Cascade reactions for the synthesis of 2-pyridones have also been developed using acrylamides and ketones. researchgate.net These methods often proceed through a Michael-type addition followed by an oxidative cyclization. The use of microwave irradiation can often accelerate these transformations. researchgate.net Ionic liquids have also been explored as green reaction media for multicomponent reactions leading to pyridinone derivatives. semanticscholar.orgbohrium.com

Asymmetric Synthesis and Stereoselective Transformations

The introduction of chirality into fluorinated pyridinone frameworks is of great interest for the development of enantiomerically pure pharmaceuticals. Asymmetric synthesis and stereoselective transformations are key to achieving this goal.

Enantioselective Approaches to Fluorinated Pyridinone Frameworks

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For fluorinated pyridinone frameworks, this can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries.

One notable approach involves the enantioselective intramolecular aza-Michael reaction of conjugated amides. nih.gov This reaction, catalyzed by a chiral phosphoric acid, can establish a key stereocenter in the molecule. Subsequent transformations can then lead to the desired fluorinated indolizidinone derivatives, which share structural similarities with pyridinone systems. nih.gov

The development of asymmetric hydrogenation of prochiral olefins is another powerful tool. okayama-u.ac.jp While specific applications to this compound precursors are not explicitly described, the principles of using chiral metal-phosphine complexes to achieve high enantioselectivity are well-established and could be adapted for this purpose. okayama-u.ac.jp

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule to favor a specific diastereomer. This is particularly relevant when synthesizing complex derivatives of this compound that contain more than one chiral center.

A Pd-catalyzed [4 + 2] annulation strategy has been reported for the diastereoselective synthesis of fluoropiperidines, which are related saturated heterocycles. nih.gov This method allows for the rapid construction of the piperidine (B6355638) core from readily available starting materials. The diastereoselectivity of such reactions can often be influenced by the choice of catalyst, substrate, and reaction conditions.

Multicomponent reactions can also be designed to be highly diastereoselective. For example, a four-component reaction has been developed for the synthesis of polysubstituted piperidines with high diastereoselectivity. researchgate.netmdpi.com The stereochemical outcome of these reactions is often controlled by thermodynamic or kinetic factors during the cyclization step.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 6 Methylpyridin 2 1h One

Proton-Tautomerism Studies of Pyridin-2(1H)-one Systems

Pyridin-2(1H)-one and its derivatives exist in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. acs.orgnih.gov This equilibrium is a critical determinant of their chemical reactivity and biological activity.

The position of this equilibrium is sensitive to several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. rsc.orgnih.govorganic-chemistry.org In the gas phase, the enol (hydroxypyridine) form is often favored due to its aromatic character. nih.govnih.gov Conversely, in polar solvents and the solid state, the keto (pyridinone) form typically predominates. nih.govrsc.org This solvent-dependent shift is attributed to the differential solvation of the two tautomers, with polar solvents stabilizing the more polar pyridinone form through hydrogen bonding. rsc.orgnih.gov

Computational studies, including ab initio and density functional theory (DFT) calculations, have been employed to investigate the thermodynamics and kinetics of this tautomerization. nih.govnih.gov For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the energy difference between the two tautomers is small, with the pyridone form being slightly more stable in many cases. nih.gov

Substituents on the pyridinone ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups, such as the fluorine atom in 5-fluoro-6-methylpyridin-2(1H)-one, are expected to favor the lactam form by increasing the acidity of the N-H proton. Conversely, electron-donating groups can shift the equilibrium towards the lactim form. Studies on substituted pyridones have shown that the nature and position of the substituent can have a profound effect on the relative stability of the tautomers. nsf.govnih.gov For instance, a substituent at the 6-position has been shown to have the greatest stabilizing effect, with this effect being more pronounced on the 2-pyridinol form than the 2-pyridone form. nsf.gov

Table 1: Tautomeric Equilibrium of 2-Pyridone in Different Environments

| Environment | Predominant Tautomer | Energy Difference (kJ/mol) |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (enol) | ~3 (in favor of enol) nih.gov |

| Cyclohexane | Both tautomers coexist | Comparable amounts nih.gov |

| Polar Solvents (e.g., water, alcohols) | 2-Pyridone (keto) | 8.83 - 12 (in favor of keto) nih.govrsc.org |

| Solid State | 2-Pyridone (keto) | 2.43 - 3.3 (in favor of keto) nih.govrsc.org |

C-H Activation and Functionalization Mediated by Pyridinone Ligands

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and pyridinone scaffolds have been extensively utilized in this context, both as substrates and as directing groups or ligands. acs.org Transition metal catalysis, particularly with palladium and rhodium, has enabled the regioselective functionalization of various positions on the pyridinone ring. rsc.orgacs.org

The site-selectivity of C-H activation on the 2-pyridone ring is influenced by a combination of electronic factors, steric hindrance, and the nature of the directing group. acs.org For instance, palladium-catalyzed oxidative olefination of N-protected 2-pyridones can be directed to the 5-position, while the introduction of substituents at the 4- or 6-position can switch the selectivity to the 3-position. acs.org Rhodium(III)-catalyzed annulation of pyridin-2(1H)-ones with alkynes proceeds via a double C-H activation to furnish functionalized quinolizinones. acs.org

Pyridinone derivatives can also serve as ligands to facilitate C-H activation in other molecules. Pyridine-pyridone ligands have been shown to enable divergent dehydrogenation reactions through palladium-catalyzed β-methylene C-H activation of carboxylic acids. nih.gov The bite angle of these ligands can control the reaction pathway, leading to either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides. nih.gov Furthermore, 2-pyridone ligands have been found to accelerate palladium-catalyzed β-C(sp³)–H arylation of tertiary aliphatic aldehydes. organic-chemistry.org

In the case of this compound, the electronic effects of the substituents would play a crucial role in directing C-H activation. The electron-withdrawing fluorine at the 5-position would likely disfavor electrophilic attack at this position, potentially directing functionalization to the C3 position. The methyl group at the C6 position would introduce both steric and electronic effects that could further influence the regioselectivity of metal-catalyzed C-H functionalization.

Role of this compound in Catalytic Cycles

While there is no direct evidence of this compound itself acting as a catalyst, the pyridinone scaffold is known to participate in catalytic cycles in several ways, primarily as a ligand for transition metal catalysts. Pyridinone-containing molecules can act as bidentate ligands, coordinating to a metal center through both the pyridyl nitrogen and the carbonyl oxygen. This coordination can modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity and selectivity.

For example, 2-pyridone ligands have been shown to be effective in promoting palladium-catalyzed C(sp³)–H activation reactions. researchgate.net Density functional theory (DFT) studies have suggested that the 2-pyridone ligand can assist in the dissociation of palladium acetate (B1210297) trimers, which is a crucial step in these catalytic pathways. researchgate.net The ligand can also stabilize the transition state of the C-H bond cleavage step, thereby accelerating the reaction. organic-chemistry.org

In the context of this compound, the presence of the fluoro and methyl substituents would modify its properties as a potential ligand. The electron-withdrawing fluorine atom would decrease the electron density on the pyridinone ring, potentially affecting its coordination to a metal center. The methyl group could introduce steric hindrance, which might influence the geometry of the resulting metal complex and, consequently, the stereoselectivity of the catalyzed reaction.

Beyond transition metal catalysis, the tautomeric nature of pyridinones suggests a potential role in proton-transfer catalysis. The ability to exist in both lactam and lactim forms allows the pyridinone to act as both a hydrogen bond donor and acceptor, facilitating proton transfer in reactions such as the aminolysis of esters. mdpi.com

Radical Intermediates in Pyridinone Transformations

Radical intermediates play a significant role in a variety of transformations involving pyridinone derivatives. These reactive species can be generated through several methods, including photolysis and single-electron transfer (SET) processes.

One well-studied example is the photochemical generation of the 2-pyridyloxyl radical (PyO•) from N-hydroxy-2(1H)-pyridone (N-HP). acs.org Laser flash photolysis of N-HP leads to homolytic N-O bond cleavage, forming the 2-pyridyloxyl radical and a hydroxyl radical. acs.org The 2-pyridyloxyl radical is relatively unreactive and is primarily consumed through bimolecular radical reactions. acs.org

Pyridinyl radicals can also be generated from pyridinium (B92312) ions via single-electron reduction. nih.govnih.gov These pyridinyl radicals can then participate in coupling reactions with other radical species. For instance, a photochemical method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, proceeding through the coupling of a pyridinyl radical with an allylic radical. nih.govnih.gov

Radical cyclization reactions involving the 2-pyridone nucleus have also been reported. organic-chemistry.org Alkyl radicals generated from N-ω-haloalkylpyridones can undergo oxidative cyclization to form bicyclic 2-pyridone derivatives under both reductive and oxidative conditions. organic-chemistry.org The success of these cyclizations can be influenced by the electronic nature of substituents on the pyridone ring. organic-chemistry.org

For this compound, the generation of radical intermediates would be influenced by its substituents. The electron-withdrawing fluorine atom could affect the stability of a pyridinyl radical cation intermediate. The methyl group could influence the regioselectivity of radical attack on the ring through steric and electronic effects.

Table 2: Generation and Reactivity of Pyridinone-Derived Radicals

| Precursor | Method of Generation | Radical Intermediate | Subsequent Reactivity |

|---|---|---|---|

| N-Hydroxy-2(1H)-pyridone | Photolysis (N-O bond cleavage) | 2-Pyridyloxyl radical | Bimolecular radical reactions acs.org |

| Pyridinium ions | Single-electron reduction | Pyridinyl radical | Coupling with other radicals nih.govnih.gov |

| N-ω-haloalkylpyridones | Reductive or oxidative conditions | Alkyl radical | Intramolecular cyclization onto the pyridone ring organic-chemistry.org |

Hydrogen Isotope Exchange Mechanisms Involving Pyridinones

Hydrogen isotope exchange (HIE) is a valuable tool for isotopic labeling and for probing reaction mechanisms. In pyridinone systems, HIE can occur at various positions on the ring, and the mechanism is dependent on the reaction conditions, particularly the pH.

Acid-catalyzed hydrogen exchange in 2- and 4-pyridones has been shown to occur at the 3- and 5-positions. nih.gov This exchange is proposed to proceed through electrophilic attack of a deuteron (B1233211) on the neutral pyridone species. nih.gov The rate of exchange is influenced by the acidity of the medium.

Base-catalyzed H/D exchange in N-substituted pyridinium ions is also a well-established process. rsc.orgnsf.gov This reaction is believed to proceed via deprotonation by a deuteroxide ion to form a pyridinium ylide intermediate, which is then deuterated. acs.org The relative rates of exchange at different positions are in accordance with the relative stabilities of the corresponding ylides. acs.org

For this compound, the mechanisms of HIE would be influenced by its substituents. In an acid-catalyzed exchange, the electron-withdrawing fluorine at the 5-position would likely deactivate this position towards electrophilic attack (deuteration). The C3-H would be the most likely site for exchange under these conditions. In a base-catalyzed exchange, the acidity of the ring protons would be a key factor. The fluorine atom would increase the acidity of the adjacent C4-H (if present) and potentially the C3-H through its inductive effect, which could influence the site of deprotonation and subsequent deuteration.

Furthermore, pyridinones can act as accelerating ligands in transition-metal-catalyzed HIE reactions. For example, a nickel-catalyzed H/D exchange of carboxamides using acetone-d6 (B32918) as the deuterium (B1214612) source is significantly accelerated by the presence of 2-pyridones. acsgcipr.org

Ring Transformations and Rearrangement Reactions

The pyridinone ring is a versatile scaffold that can undergo a variety of ring transformation and rearrangement reactions, leading to the synthesis of other heterocyclic systems. These reactions can be initiated by thermal, photochemical, or catalytic means.

Photochemical rearrangements of pyridones and their N-oxide derivatives are well-documented. For instance, the photorearrangement of pyridine (B92270) N-oxides can lead to the formation of 2-formylpyrroles. nsf.gov The mechanism of this transformation is believed to involve the formation of an oxaziridine (B8769555) intermediate, which then rearranges. Photochemical reactions of 2-pyrones and N-methyl-2-pyridones can also lead to the formation of cyclobutadiene (B73232) precursors through internal photoaddition reactions. acs.org

Pyridinone derivatives can also serve as precursors for the synthesis of fused heterocyclic systems. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and a nitrogen source to afford nitropyridines. nih.gov This reaction proceeds via a nucleophilic-type ring transformation. nih.gov Additionally, 2-pyridone-containing heterocycles can be synthesized through multicomponent reactions, which offer an efficient route to structurally diverse molecules with potential biological activity. rsc.org

Sigmatropic rearrangements have also been observed in pyridinone chemistry. An enantioselective palladium(II)-catalyzed formal acs.orgacs.org-sigmatropic rearrangement of 2-allyloxypyridines has been reported to yield chiral 2-pyridones. nih.gov

For this compound, the presence of the fluoro and methyl substituents would likely influence the feasibility and outcome of such ring transformations and rearrangements. The electronic nature of the substituents could affect the stability of intermediates and transition states, while steric factors could influence the regioselectivity of these reactions.

Theoretical and Computational Studies of 5 Fluoro 6 Methylpyridin 2 1h One

Investigation of Reaction Mechanisms and Transition States

Role of Pyridinone in Catalysis: Computational Models

The pyridinone scaffold is a recurring motif in the design of organocatalysts, largely owing to its capacity for hydrogen bonding and its tunable electronic properties. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the catalytic mechanisms involving pyridinone derivatives. These models provide insights into the transition states and intermediates that govern the catalytic cycle, which are often difficult to characterize experimentally.

In computational catalysis, the pyridinone moiety is often modeled as a bifunctional unit. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows for the activation of substrates through the formation of well-defined hydrogen bonding networks. For instance, in modeling a Michael addition reaction, the pyridinone catalyst can be shown to simultaneously activate the nucleophile and the electrophile, thereby lowering the activation energy of the reaction.

Computational studies on pyridinone-based catalysts often involve the construction of a potential energy surface to map out the reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a detailed mechanistic picture can be developed. These calculations can also predict the stereochemical outcome of a reaction by comparing the activation energies of the competing diastereomeric transition states. The choice of density functional and basis set is crucial for obtaining accurate results, and benchmark studies are often performed to validate the computational methodology against experimental data where available. nih.gov

To illustrate the type of data generated from such studies, the following table presents hypothetical relative energies for a pyridinone-catalyzed reaction, as would be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants + Catalyst | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +15.8 |

| Product Complex | -10.5 |

| Products + Catalyst | +2.1 |

This table is for illustrative purposes and represents typical relative energies that might be obtained from a DFT study of an organocatalytic reaction.

Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs) play a pivotal role in determining the structure, stability, and reactivity of molecules. researchgate.net For 5-Fluoro-6-methylpyridin-2(1H)-one, a variety of NCIs are expected to be present, including hydrogen bonding, van der Waals forces, and potentially halogen bonds. Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize these weak interactions based on the electron density and its gradient. protheragen.ai

An RDG analysis of this compound would likely reveal several key features:

Hydrogen Bonding: A prominent region of strong, attractive interaction corresponding to the hydrogen bond between the N-H group of one molecule and the C=O group of another in the solid state or in dimers.

Van der Waals Interactions: Dispersed regions of weaker, attractive interactions, particularly associated with the methyl group and the aromatic ring, indicating the presence of van der Waals forces.

Steric Repulsion: Areas of repulsive interactions, often found in close proximity to the covalent bonds and within the ring structure.

Fluorine Interactions: The fluorine atom can participate in weak hydrogen bonds (C-H···F) or other dipole-dipole interactions, which would be visualized as small, localized regions of interaction.

The results of an RDG analysis are typically presented as a 2D plot of the RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density, sign(λ₂)ρ, or as a 3D isosurface colored according to the nature and strength of the interaction.

Below is an illustrative table summarizing the expected non-covalent interactions and their typical sign(λ₂)ρ ranges from an RDG analysis.

| Interaction Type | sign(λ₂)ρ range (a.u.) | Color on Isosurface |

| Strong Hydrogen Bonding | -0.04 to -0.02 | Blue |

| Van der Waals Interactions | -0.01 to +0.01 | Green |

| Steric Repulsion | +0.01 to +0.03 | Red |

This table provides a general guide to the interpretation of RDG analysis results.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a solute molecule. nih.govelsevierpure.com Computational chemistry offers various models to account for these solvent effects, with implicit and explicit solvent models being the most common. For a molecule like this compound, solvent effects are expected to be particularly important for its tautomeric equilibrium and its electronic properties. nih.govnih.gov

Pyridin-2(1H)-ones can exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. The position of this equilibrium is highly sensitive to the solvent environment. Polar, protic solvents are known to favor the pyridinone tautomer through hydrogen bonding interactions. nih.gov Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), can predict the relative energies of the tautomers in different solvents, providing insights into the solvent-induced shifts in the equilibrium. nih.gov

Solvent polarity also affects the electronic properties of the molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity is generally expected to lead to a larger dipole moment and a change in the HOMO-LUMO energy gap, which in turn can affect the molecule's reactivity and its UV-Vis absorption spectrum. sibran.rutandfonline.comnih.gov

The following table provides hypothetical data on the calculated dipole moment and HOMO-LUMO gap of this compound in different solvents, illustrating the expected trends.

| Solvent | Dielectric Constant | Calculated Dipole Moment (D) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.5 | 5.8 |

| Dichloromethane | 8.9 | 4.8 | 5.6 |

| Ethanol | 24.6 | 5.9 | 5.5 |

| Water | 78.4 | 6.7 | 5.4 |

This table is for illustrative purposes and shows the general trends expected from computational studies on the effect of solvent polarity on molecular properties.

Emerging Research Applications of 5 Fluoro 6 Methylpyridin 2 1h One and Its Derivatives

Fluorinated Pyridinones as Building Blocks in Organic Synthesis

Fluorinated pyridinones, including 5-Fluoro-6-methylpyridin-2(1H)-one, are valuable building blocks in organic synthesis due to the profound influence of the fluorine atom on the molecule's properties. The introduction of fluorine can significantly alter the acidity, basicity, and dipole moment of neighboring functional groups, thereby affecting molecular interactions. arabjchem.org This makes fluorinated pyridinones attractive starting materials for the synthesis of more complex and biologically active molecules.

The presence of multiple functional groups on the this compound ring system—the fluorine atom, the methyl group, the pyridinone nitrogen, and the carbonyl group—offers a rich landscape for chemical modification. For instance, the hydroxymethyl group in derivatives like (5-Fluoro-6-methylpyridin-2-yl)methanol can be oxidized to an aldehyde or a carboxylic acid, or reduced to remove the hydroxyl group. Furthermore, the fluorine atom itself can, under specific conditions, be substituted by other nucleophiles, adding another layer of synthetic versatility.

The synthesis of various fluorinated pyridines and related heterocycles often leverages the reactivity of such building blocks. For example, methods have been developed for the construction of 2-fluorinated pyrazolo[1,5-a]pyridines through the cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. rsc.org Additionally, Rh(III)-catalyzed C–H functionalization provides a one-step method to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.orgnih.gov These examples underscore the broad utility of fluorinated pyridine (B92270) derivatives as foundational components in the assembly of diverse molecular architectures.

Development of Novel Fluorinating Agents Derived from Pyridinones (e.g., N-fluoropyridinium salts)

A significant area of research has been the development of novel electrophilic fluorinating agents derived from pyridinones and their parent pyridine structures. N-fluoropyridinium salts, first introduced in 1986, are a prominent class of such reagents, valued for their stability and ease of handling compared to highly reactive agents like fluorine gas. beilstein-journals.orgbeilstein-journals.org These salts can be synthesized through various methods, including the direct fluorination of pyridine derivatives in the presence of a non-nucleophilic anion. beilstein-journals.orgbeilstein-journals.org

The reactivity, or "fluorination power," of N-fluoropyridinium salts can be finely tuned by introducing different substituents onto the pyridine ring. beilstein-journals.org For example, electron-withdrawing groups generally increase the fluorinating strength of the reagent. beilstein-journals.org This tunability allows for selective fluorination of a wide range of substrates. beilstein-journals.org

Several N-fluoropyridinium salts have been developed and commercialized, including those with tetrafluoroborate (B81430) or triflate counter-anions. juniperpublishers.comoup.com These reagents have proven effective in the fluorination of various organic compounds, including aromatic and heteroaromatic systems. For instance, N-Fluoropyridinium tetrafluoroborate has been used for the fluorination of 1-(trimethylsilyloxy)cyclohexene. juniperpublishers.com The development of these pyridinone-derived fluorinating agents has significantly expanded the toolkit available to synthetic chemists for the selective introduction of fluorine into molecules.

Role in High-Throughput Synthetic Methodologies (e.g., Fluorous Technologies)

The unique properties of highly fluorinated compounds have given rise to "fluorous technology," a strategy that facilitates the purification of reaction products in solution-phase synthesis. This methodology relies on the principle of "like dissolves like," where highly fluorinated molecules exhibit high solubility in fluorous solvents (perfluorinated alkanes) and low solubility in common organic solvents. By attaching a "fluorous tag" (a perfluoroalkyl chain) to a reactant, the tagged molecule and its derivatives can be easily separated from non-fluorinated reagents and byproducts through liquid-liquid extraction.

Fluorinated pyridinone derivatives can be incorporated into fluorous tagging strategies. For example, a fluorous sulfonyl tag has been used in the multistep synthesis of biaryl and aryl sulfide (B99878) compounds, where the tag not only aided in purification but also served as a protecting and activating group. nih.gov The combination of fluorous technologies with other high-throughput techniques, such as microwave-assisted synthesis, has been employed in the parallel synthesis of compound libraries, including substituted 3-aminoimidazo[1,2-a]pyridines and -pyrazines. nih.gov

While not a direct application of this compound itself, the principles of fluorous chemistry highlight a potential application for its more heavily fluorinated analogues in high-throughput synthesis and purification protocols.

Scaffolds for Chemical Library Synthesis and Diversity-Oriented Synthesis

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its capacity for diverse functionalization. nih.govrsc.org Fluorinated pyridinones, such as this compound, serve as excellent starting points for the generation of chemical libraries for drug discovery and diversity-oriented synthesis (DOS). acs.org DOS aims to rapidly create structurally diverse and complex molecules from simple starting materials.

The multiple reaction sites on the fluorinated pyridinone core allow for the systematic introduction of various substituents, leading to a library of related compounds with a range of physicochemical properties. frontiersin.org This approach is valuable for exploring structure-activity relationships (SAR) and identifying new lead compounds. For example, the synthesis of aryl and heteroaryl tethered pyridines has been achieved through variants of the Bohlmann–Rahtz reaction, demonstrating a diversity-oriented approach. acs.org

Furthermore, multicomponent reactions (MCRs) are often employed in DOS to build molecular complexity in a single step. Fluorinated building blocks, including those derived from pyridinones, are increasingly being used in MCRs to generate novel heterocyclic systems. bohrium.com The ability to generate libraries of sp3-rich, heteropolycyclic scaffolds from tandem reactions further illustrates the power of these building blocks in creating chemical diversity. dtu.dk

Applications in Radiochemistry (e.g., Late-Stage Fluorination with Fluorine-18)

The development of new radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research, and the short-lived radionuclide fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 110 min) is the most commonly used isotope. A major challenge in PET chemistry is the need for rapid and efficient "late-stage" fluorination, where the ¹⁸F atom is introduced at the final step of a synthesis. nih.gov

While direct radiolabeling of this compound with ¹⁸F is not a primary application, derivatives of pyridinones and related nitrogen heterocycles are instrumental in the development of new ¹⁸F-fluorinating agents and labeling methodologies. The principles learned from the development of stable N-fluoropyridinium salts for ¹⁹F-fluorination are being adapted for ¹⁸F chemistry. harvard.edu

For instance, electrophilic fluorinating reagents derived from [¹⁸F]F₂ have been developed to improve the selectivity and yield of radiolabeling reactions. nih.gov Methods for the nucleophilic introduction of [¹⁸F]fluoride into aromatic rings, often requiring activated precursors, are also widely used. harvard.edunih.gov The ongoing development of novel late-stage fluorination techniques, some of which may involve pyridinone-like intermediates or catalysts, is crucial for expanding the range of molecules that can be labeled with ¹⁸F for PET imaging. harvard.edursc.org

Utility in Mechanistic Chemical Biology Studies (focused on molecular interactions, not outcomes in humans)

The introduction of fluorine into a molecule can subtly but significantly alter its non-covalent interactions, making fluorinated compounds valuable tools for studying molecular recognition and binding events in a biological context. The fluorine atom is a poor hydrogen bond acceptor but can participate in other weak interactions, such as those with C-H groups. nih.gov

Fluorinated pyridines have been used to probe the nature of intermolecular forces. For example, studies on the complexes of fluorinated pyridines with water have shown that the degree and position of fluorination can shift the preferred binding geometry from a standard hydrogen bond to a lone-pair-π-hole interaction. illinois.edu This ability to modulate non-covalent interactions makes fluorinated pyridinones and their derivatives useful for dissecting the contributions of different forces to protein-ligand binding.

In mechanistic studies, a fluorinated analog of a biologically active molecule can serve as a probe to understand how specific interactions contribute to its function. For instance, replacing a hydrogen atom with a fluorine atom can block a site of metabolism or alter the electronics of a key functional group, and the resulting change in biological activity can provide insights into the molecule's mechanism of action. The fluorinated pyridine moiety has been shown to act as an isostere for other chemical groups, allowing for systematic studies of the structural and electronic requirements for binding to a biological target. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The advancement of chemical research is intrinsically linked to the accessibility of the target molecules. For 5-Fluoro-6-methylpyridin-2(1H)-one, a primary challenge lies in developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Future research should focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for innovation in this area. nih.gov Promising strategies include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the pyridinone ring in a single step would significantly improve efficiency and atom economy. nih.govrsc.org

Catalytic Approaches: The development of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could enable milder reaction conditions and higher selectivity, reducing energy consumption and by-product formation. ijarsct.co.in

Alternative Energy Sources: The application of microwave irradiation and ultrasonication has been shown to accelerate reaction times, increase yields, and promote cleaner reactions in the synthesis of other heterocyclic compounds. nih.govrasayanjournal.co.in Exploring these techniques for the synthesis of this compound is a logical next step.

Green Solvents: Investigating the use of environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis. rsc.orgijarsct.co.in

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov | Optimization of reaction parameters (temperature, pressure, time); scalability. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. nih.gov | Identification of suitable starting materials and catalysts; control of regioselectivity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ijarsct.co.in | Engineering enzymes for specific substrate recognition and catalytic activity. |

| Flow Chemistry | Improved safety, precise control over reaction conditions, ease of scaling up. | Development of robust flow reactors; optimization of residence time and reagent mixing. |

This table outlines potential future green synthesis strategies for this compound and the associated research hurdles.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The electronic landscape of the this compound ring, characterized by both electron-rich and electron-deficient centers, suggests a rich and complex reactivity. The fluorine atom acts as a strong electron-withdrawing group, influencing the acidity and reactivity of adjacent protons, while the methyl group is an electron-donating group.

A significant area for future research is the systematic exploration of site-selective C-H functionalization. rsc.orgnih.gov This would allow for the direct introduction of new functional groups at specific positions on the pyridinone ring without the need for pre-functionalized starting materials. Key challenges and opportunities include:

C3 vs. C4 Functionalization: Developing catalytic systems (e.g., using transition metals like palladium or nickel) that can selectively target the C-H bonds at the C3 or C4 positions, which possess different electronic densities.

Functionalization of the Methyl Group: Exploring methods for the regioselective deprotonation and subsequent electrophilic trapping of the C6-methyl group to introduce diverse functionalities. lboro.ac.uk

Radical Reactions: Investigating radical-mediated transformations to access substitution patterns that are complementary to traditional ionic pathways. nih.gov

Understanding and controlling these transformations will be crucial for creating derivatives with tailored properties.

Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Studies

The interplay between the molecular structure of this compound and its macroscopic properties is not yet fully understood. A synergistic approach combining high-level computational modeling with advanced experimental characterization is necessary to build predictive models.

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into:

Molecular geometry and conformational preferences.

Electronic properties such as charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps.

Spectroscopic signatures (NMR, IR, UV-Vis) to aid in experimental characterization.

Reaction mechanisms and transition state energies for various chemical transformations.

Experimental Techniques:

Spectroscopy: Detailed analysis using 1D and 2D NMR, FT-IR, and Raman spectroscopy to confirm molecular structures and investigate intermolecular interactions.

X-ray Crystallography: Determining the single-crystal structure to provide precise information on bond lengths, bond angles, and packing in the solid state. d-nb.inforesearchgate.net

Physical Property Measurement: Quantifying key physical properties such as acidity (pKa), lipophilicity (logP), and dipole moment.

The incorporation of a fluorine atom is known to significantly alter the physical and chemical properties of N-heterocycles, including their stability, basicity, and conformational behavior. researchgate.netnih.gov A key challenge is to precisely quantify how the C5-fluoro and C6-methyl substituents modulate these properties in the pyridinone system.

Design of Highly Selective Derivatization Methods

The ability to selectively modify specific functional groups within this compound is paramount for generating analogues for various applications. Future research should focus on developing a toolbox of derivatization reactions that are both selective and high-yielding.

Key targets for derivatization include:

N-H Functionalization: The nitrogen atom of the pyridinone ring can be alkylated, acylated, or arylated to modulate solubility, steric hindrance, and biological activity.

C=O Group Transformation: The carbonyl group can potentially be converted to other functionalities, although this may be challenging without disrupting the aromaticity of the pyridinone tautomer.

Site-Selective C-H Functionalization: As mentioned in section 7.2, methods for selective C-H activation at the C3, C4, and methyl positions would provide a powerful tool for late-stage diversification. acs.orgdigitellinc.com

The development of derivatization reagents, such as those used for other heterocyclic systems, could also be explored to enhance analytical detection or to introduce specific functionalities. researchgate.net

Unexplored Applications in Material Science

While fluorinated heterocycles have found numerous applications in pharmaceuticals and agrochemicals, their potential in material science remains an exciting and underexplored frontier. nbinno.com The unique properties imparted by the fluorine atom—such as high thermal stability, chemical inertness, and low surface energy—make this compound an attractive building block for novel materials. mdpi.commt.com

Potential research directions in this area include:

Fluorinated Polymers: The compound could be functionalized to act as a monomer for polymerization reactions, leading to the creation of new fluoropolymers. These materials could exhibit desirable properties for applications in coatings, high-performance plastics, or membranes.

Organic Electronics: Pyridine-based structures are common in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through derivatization to explore its potential as a component in organic electronic devices.

Liquid Crystals: The rigid, polar structure of the pyridinone ring suggests that its derivatives could exhibit liquid crystalline properties, which are valuable for display technologies.

A significant challenge will be the synthesis of appropriate derivatives that can undergo polymerization or self-assembly to form well-ordered, functional materials.

Q & A

Q. What are common synthetic routes for 5-Fluoro-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination and cyclization strategies. Key steps include:

- Fluorination : Use of fluorinating agents like Selectfluor on precursor pyridine derivatives (e.g., 2-acetylpyridine) under anhydrous conditions to introduce the fluorine atom .

- Cyclization : Acid- or base-mediated cyclization of intermediates, such as 2-cyanoacetamide derivatives, to form the pyridinone core. Solvents like DMSO with potassium tert-butoxide are critical for regioselectivity .

- Optimization : Reaction yields (30–79%) depend on temperature (80–110°C), solvent polarity, and stoichiometry of reagents. For example, hydrogenation with Pd/C in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve regiochemical ambiguities. The fluorine atom induces distinct splitting patterns (e.g., H NMR δ 2.52 ppm for methyl groups adjacent to fluorine) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₆H₅FNO requires m/z 138.0353) .

- IR Spectroscopy : Stretching frequencies for carbonyl (1748 cm) and C-F bonds (1100–1200 cm) validate functional groups .

Q. What preliminary biological screening approaches are used for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays to study interactions with kinases or proteases, using ATP/ADP-Glo™ systems .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., acetyl at the 2-position) guide fluorination to the 5-position via electrophilic aromatic substitution .

- Metal Catalysis : Pd-mediated C-H activation enables selective fluorination at inert positions. For example, Pd(OAc)₂ with N-fluorobenzensulfonimide (NFSI) achieves >80% selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize reaction pathways .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across assays, controlling for variables like cell line origin (e.g., primary vs. immortalized cells) .

- Structural Analogues : Test derivatives (e.g., 5-bromo or 6-nitro variants) to isolate the fluorine/methyl group’s role in activity .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target protein interactions that may explain discrepancies .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Optimization : Buffers (e.g., ammonium acetate, pH 6.5) reduce hydrolysis of the lactam ring .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) increases shelf life.

- Derivatization : Prodrug approaches (e.g., esterification of the hydroxyl group) enhance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。